Sigma-1 Receptor Binding Affinity: 1-Phenethylpiperidine vs. Its Own Oxalate Salt (AC927)
The binding affinity of 1-phenethylpiperidine for the sigma-1 receptor is moderate (Ki = 309 nM), which is an order of magnitude weaker than its oxalate salt form, AC927 (Ki = 30 nM) [1][2]. This 10.3-fold difference in potency is a critical factor for researchers deciding between the free base and the salt form, as it directly impacts the effective concentration required in in vitro assays. The presence of the oxalate counterion significantly enhances sigma-1 receptor interaction [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 309 nM |
| Comparator Or Baseline | AC927 (1-phenethylpiperidine oxalate), Ki = 30 ± 2 nM |
| Quantified Difference | 10.3-fold weaker affinity for the free base compared to the oxalate salt |
| Conditions | In vitro binding affinity at sigma-1 receptor in guinea pig brain membranes by (+)-[³H]-pentazocine displacement |
Why This Matters
This quantitative difference allows researchers to select the optimal chemical form for their study, balancing desired potency with other experimental factors such as solubility or the need for a specific counterion.
- [1] BindingDB. (n.d.). BDBM50109389: 1-Phenethyl-piperidine (Ki for Sigma-1 receptor). Retrieved from BindingDB. View Source
- [2] Matsumoto, R. R., Shaikh, J., Wilson, L. L., Vedam, S., & Coop, A. (2008). Attenuation of methamphetamine-induced effects through the antagonism of sigma (sigma) receptors: Evidence from in vivo and in vitro studies. European Neuropsychopharmacology, 18(12), 871-881. View Source
